Ethyl piperidin-2-ylacetate

Description

BenchChem offers high-quality Ethyl piperidin-2-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl piperidin-2-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

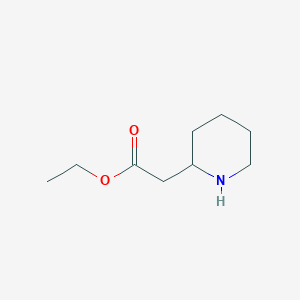

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPOWVAACXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289790 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-99-3 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Piperidin-2-ylacetate: Structure, Properties, and Applications

Abstract

Ethyl piperidin-2-ylacetate is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic research. Characterized by a piperidine ring substituted at the 2-position with an ethyl acetate group, this bifunctional molecule offers two distinct points for chemical modification: a reactive secondary amine and a versatile ester moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this valuable synthetic intermediate.

Chemical Identity and Structural Framework

Ethyl piperidin-2-ylacetate is a chiral cyclic amino acid ester. The presence of a stereocenter at the C2 position of the piperidine ring dictates that the molecule exists as a pair of enantiomers, (R)- and (S)-ethyl piperidin-2-ylacetate, or as a racemic mixture.

The fundamental structure consists of a saturated six-membered heterocycle containing one nitrogen atom (the piperidine core). An ethyl acetate group is attached to the carbon atom adjacent to the nitrogen (the C2 position). This arrangement is crucial as it influences both the steric and electronic properties of the molecule's reactive centers.

-

IUPAC Name: ethyl 2-(piperidin-2-yl)acetate

-

Synonyms: Ethyl 2-piperidineacetate, Piperidin-2-yl-acetic acid ethyl ester[1][2]

Structural Diagram

Caption: 2D Structure of Ethyl Piperidin-2-ylacetate.

Physicochemical Properties

The physical and chemical properties of ethyl piperidin-2-ylacetate are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source(s) |

| Molecular Weight | 171.24 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 232.8 °C at 760 mmHg | [1] |

| 105 °C at 14 Torr | [2] | |

| Density | 0.969 g/cm³ | [1] |

| Flash Point | 94.6 °C | [1] |

| pKa (predicted) | 9.77 ± 0.10 | [1] |

| LogP (predicted) | 1.08 | [3] |

| SMILES | CCOC(=O)CC1CCCCN1 | [3][4] |

Synthesis Methodology: Catalytic Hydrogenation

The most direct and industrially scalable synthesis of ethyl piperidin-2-ylacetate involves the catalytic hydrogenation of its aromatic precursor, ethyl 2-pyridylacetate. This reaction reduces the pyridine ring to a piperidine ring.

Mechanism and Rationale

Catalytic hydrogenation is a heterogeneous reaction where gaseous hydrogen is added across the double bonds of the pyridine ring in the presence of a solid metal catalyst.[5] The reaction proceeds via the adsorption of both the substrate (ethyl 2-pyridylacetate) and hydrogen onto the catalyst surface, weakening the π-bonds and the H-H bond.[6] Hydrogen atoms are then added sequentially to the ring, typically with syn-stereoselectivity, meaning the hydrogen atoms add to the same face of the ring.[7]

Choice of Catalyst:

-

Palladium (Pd): Often used as palladium on carbon (Pd/C), it is a versatile and effective catalyst for this transformation, typically requiring moderate pressures and temperatures.[5]

-

Platinum (Pt): Used as platinum(IV) oxide (PtO₂, Adams' catalyst), it is highly active and can effect hydrogenation under milder conditions, often in acidic solvents like acetic acid to prevent catalyst poisoning by the amine product.[5]

-

Rhodium (Rh) & Ruthenium (Ru): These are also effective, particularly for aromatic ring reduction, but may require more vigorous conditions.[8]

Caption: General workflow for the synthesis of Ethyl Piperidin-2-ylacetate.

Self-Validating Experimental Protocol

This protocol describes a standard procedure for the hydrogenation of ethyl 2-pyridylacetate. The self-validating nature of this protocol lies in the monitoring steps (TLC, GC-MS) which confirm reaction completion and the final characterization which validates product identity and purity.

-

Reactor Preparation: Charge a Parr hydrogenation vessel or a similar high-pressure reactor with ethyl 2-pyridylacetate (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid, ~10 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst. A typical loading is 5-10 mol% of 10% Pd/C or 1-2 mol% of PtO₂.

-

Expert Insight: Using acetic acid as the solvent can enhance reaction rates and prevent the newly formed basic piperidine nitrogen from poisoning the acidic sites on the catalyst surface.

-

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and begin vigorous stirring. Heat the reaction to 40-60 °C.

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir. For validation, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.

-

Catalyst Removal: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to quantitatively remove the solid catalyst. Wash the filter cake with the reaction solvent.

-

Causality Note: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and ensures complete removal, which is critical as residual palladium can interfere with subsequent reactions.

-

-

Isolation and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield ethyl piperidin-2-ylacetate as a clear liquid.[2]

Predicted Spectroscopic Profile

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~3.0 - 3.2 | Multiplet (m) | 1H | N-CH -C | Methine proton at the C2 position, complex splitting due to adjacent ring and side-chain protons. |

| ~2.9 (d) & ~2.6 (t) | Multiplet (m) | 2H | N-CH₂ (C6) | Diastereotopic protons at C6 adjacent to the nitrogen. |

| ~2.45 | Multiplet (m) | 2H | -CH-CH₂ -CO | Methylene protons on the acetate side chain. |

| ~1.9 (broad s) | Broad Singlet | 1H | N-H | Exchangeable proton on the secondary amine. |

| ~1.4 - 1.8 | Multiplet (m) | 6H | Ring -CH₂ - | Overlapping signals from the C3, C4, and C5 methylene protons of the piperidine ring. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |

| ~172.5 | Quaternary | C =O | Ester carbonyl carbon, deshielded by two oxygen atoms. |

| ~60.5 | Methylene | -O-CH₂ - | Ethyl group carbon attached to the ester oxygen. |

| ~56.0 | Methine | C 2 (ring) | Carbon bearing the acetate substituent, adjacent to nitrogen. |

| ~46.5 | Methylene | C 6 (ring) | Carbon adjacent to nitrogen. |

| ~41.0 | Methylene | -CH-CH₂ -CO | Side-chain methylene carbon. |

| ~30.0 | Methylene | C 3 (ring) | Piperidine ring carbon. |

| ~25.5 | Methylene | C 5 (ring) | Piperidine ring carbon. |

| ~24.0 | Methylene | C 4 (ring) | Piperidine ring carbon, typically the most shielded. |

| ~14.2 | Methyl | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

FT-IR (Infrared Spectroscopy)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350-3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 2940, 2860 | Strong | C-H Stretch (aliphatic) |

| ~1735 | Strong, Sharp | C=O Stretch (ester) |

| ~1180 | Strong | C-O Stretch (ester) |

Chemical Reactivity and Derivatization

The utility of ethyl piperidin-2-ylacetate as a synthetic intermediate stems from its two orthogonal reactive handles: the nucleophilic secondary amine and the electrophilic ester carbonyl.

Caption: Key reaction pathways for Ethyl Piperidin-2-ylacetate.

Reactions at the Nitrogen Atom

The secondary amine is a potent nucleophile and a moderate base.

-

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to prevent quaternization.[9] Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is another efficient method for introducing diverse substituents.[9]

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base such as triethylamine (Et₃N) or pyridine cleanly affords the corresponding N-acyl derivatives (amides). This is a fundamental transformation for building more complex molecular architectures.

Reactions at the Ester Group

The ester functionality is an electrophilic site susceptible to nucleophilic attack.

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system readily hydrolyzes the ethyl ester to the corresponding carboxylic acid, piperidin-2-ylacetic acid.

-

Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with Lewis acid catalysis, can convert the ester into a variety of amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(2-hydroxyethyl)piperidine.

Applications in Research and Drug Development

Ethyl piperidin-2-ylacetate is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold. Its importance lies in providing a stereochemically defined piperidine core that is prevalent in numerous CNS-active drugs, antivirals, and anticancer agents.[10]

-

Scaffold for Library Synthesis: The two reactive sites allow for rapid diversification. Combinatorial libraries can be generated by varying the substituents at the nitrogen (via alkylation/acylation) and at the ester (via amidation), enabling the exploration of vast chemical space in early-stage drug discovery.

-

Intermediate for Complex Targets: The functional handles serve as points for elaboration into more complex molecular targets, including natural product synthesis and the development of novel pharmaceutical candidates.[1]

Safety and Handling

Ethyl piperidin-2-ylacetate is classified as harmful and requires appropriate laboratory safety precautions.

-

Hazard Codes: Xn (Harmful)[1]

-

Risk Statements: R22 (Harmful if swallowed)[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

Ethyl piperidin-2-ylacetate is a foundational building block for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct functional groups, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its properties, spectroscopic characteristics, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation chemical entities.

References

-

LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

-

Pearson Study Prep. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

-

Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

-

Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. ETHYL 2-PIPERIDINEACETATE | 2739-99-3 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. ethyl 2-(piperidin-2-yl)acetate 97% | CAS: 2739-99-3 | AChemBlock [achemblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Synthesis of Ethyl Piperidin-2-ylacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to engage with diverse biological targets.[1] Specifically, 2-substituted piperidine derivatives are crucial components in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[1] Ethyl piperidin-2-ylacetate, a key intermediate, shares structural similarities with compounds like methylphenidate (Ritalin), used in the treatment of ADHD, highlighting its potential as a valuable precursor in drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining ethyl piperidin-2-ylacetate, focusing on methodologies, mechanistic insights, and practical experimental protocols.

I. Retrosynthetic Analysis: Key Disconnections and Strategic Approaches

The synthesis of ethyl piperidin-2-ylacetate can be approached through several strategic disconnections. A primary and highly effective strategy involves the catalytic hydrogenation of a pyridine ring precursor , specifically ethyl picolinate (ethyl pyridine-2-carboxylate). This approach is attractive due to the commercial availability and relative affordability of the starting material.

An alternative strategy involves the synthesis from piperidine-based precursors . This can include the elaboration of pre-existing piperidine rings, such as those derived from (piperidin-2-yl)methanol. Furthermore, for accessing enantiomerically pure forms of the target molecule, methods involving chiral resolution of the racemic mixture or asymmetric synthesis are critical considerations.

II. Synthesis via Catalytic Hydrogenation of Ethyl Picolinate

The catalytic hydrogenation of the pyridine ring in ethyl picolinate to a piperidine ring is a direct and widely employed method for the synthesis of ethyl piperidin-2-ylacetate.

Reaction Mechanism and Catalyst Selection

The hydrogenation of a heteroaromatic ring like pyridine is a complex process involving the stepwise addition of hydrogen atoms to the unsaturated bonds, mediated by a heterogeneous catalyst. The choice of catalyst is critical and influences the reaction conditions (temperature and pressure) and selectivity.

Commonly used catalysts for this transformation include:

-

Platinum-based catalysts (e.g., PtO₂, Pt/C): Highly active, often allowing for hydrogenation at lower temperatures and pressures.

-

Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃): Also highly active and can be effective under milder conditions.

-

Ruthenium-based catalysts (e.g., Ru/C): Known for their ability to reduce aromatic rings and can be used at moderate to high pressures.[3]

-

Raney Nickel (Ra-Ni): A cost-effective option, though it may require more forcing conditions (higher temperature and pressure).

The solvent choice can also impact the reaction rate and selectivity. Alcohols (e.g., ethanol, methanol) and acetic acid are frequently used.

Workflow for Catalytic Hydrogenation of Ethyl Picolinate

Caption: General workflow for the synthesis of ethyl piperidin-2-ylacetate via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of Ethyl Picolinate

Materials:

-

Ethyl picolinate[4]

-

10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Celite or a similar filter aid

-

Rotary evaporator

-

Standard glassware for filtration and distillation

Procedure:

-

Reactor Setup: In a suitable high-pressure reaction vessel, dissolve ethyl picolinate (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 wt% Pd/C or PtO₂) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this can vary depending on the catalyst and scale) and begin vigorous stirring.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ethyl piperidin-2-ylacetate.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

III. Synthesis from Piperidine Precursors

An alternative approach is to start with a pre-formed piperidine ring and introduce the acetate side chain. This is often achieved through a two-step process starting from a protected (piperidin-2-yl)methanol derivative.[1]

Two-Step Synthesis from (Piperidin-2-yl)methanol

This method involves the debenzylation of a protected precursor followed by acetylation.[1]

-

Debenzylation of a Protected Precursor: A common starting material is an N-protected (piperidin-2-yl)methanol derivative, such as (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester. The benzyl protecting group can be removed via catalytic hydrogenation.[1]

-

Acetylation of the Resulting Alcohol: The deprotected (piperidin-2-yl)methanol is then acetylated to form the target acetate.[1]

Detailed Experimental Protocol: Acetylation of (Piperidin-2-yl)methanol

Materials:

-

(Piperidin-2-yl)methanol

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve (piperidin-2-yl)methanol (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon) and cool the solution to 0°C in an ice bath.[1]

-

Acetylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution.[1] Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]

-

Quenching: Quench the reaction by the slow addition of methanol.[1]

-

Solvent Removal: Remove the solvents under reduced pressure.[1]

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by silica gel column chromatography to obtain piperidin-2-ylmethylacetate.[1]

IV. Enantioselective Synthesis and Chiral Resolution

For many pharmaceutical applications, a single enantiomer of ethyl piperidin-2-ylacetate is required. This can be achieved through either asymmetric synthesis or resolution of the racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric synthesis of 2-substituted piperidines can be accomplished through the biomimetic organocatalytic asymmetric synthesis from precursors like Δ¹-piperideine.[5] Another approach involves the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol to stereoselectively form chiral non-racemic bicyclic lactams, which can then be converted to the desired 2-substituted piperidine.[6]

Chiral Resolution of Racemic Ethyl Piperidin-2-ylacetate

Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[7] This is often accomplished by forming diastereomeric salts with a chiral resolving agent.[8]

Key Principles of Chiral Resolution:

-

Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.

-

Separation of Diastereomers: These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques such as fractional crystallization.

-

Liberation of the Enantiomer: The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer.

Common resolving agents for amines like ethyl piperidin-2-ylacetate include chiral acids such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid.[8]

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of ethyl piperidin-2-ylacetate.

V. Data Summary

| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | Ethyl picolinate | PtO₂, Pd/C, Rh/C, Ra-Ni | Good to Excellent | Direct, often high yielding | Requires high-pressure equipment, catalyst cost |

| Synthesis from Piperidine Precursors | (Piperidin-2-yl)methanol | Acetic anhydride, pyridine | Good | Utilizes pre-existing piperidine scaffolds | Multi-step, may require protecting groups |

| Chiral Resolution | Racemic ethyl piperidin-2-ylacetate | Chiral acids (e.g., tartaric acid derivatives) | ~50% (for each enantiomer) | Access to enantiomerically pure compounds | Loss of at least 50% of the material, can be tedious |

| Asymmetric Synthesis | Varies (e.g., Δ¹-piperideine) | Chiral catalysts or auxiliaries | Varies | Direct access to a single enantiomer | Development of a robust method can be challenging |

VI. Conclusion

The synthesis of ethyl piperidin-2-ylacetate is a well-established process with several viable routes. The choice of the optimal synthetic strategy depends on factors such as the desired scale, the availability of starting materials, the required stereochemistry, and the available equipment. Catalytic hydrogenation of ethyl picolinate remains a highly efficient and direct method for producing the racemic compound. For enantiomerically pure forms, chiral resolution provides a reliable, albeit less atom-economical, approach, while asymmetric synthesis offers a more elegant and direct route that is an active area of research. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)

- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethyl Acetate and its Analogs as Precursors for Alkaloid Synthesis. BenchChem.

- Google Patents. (n.d.).

- CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

- ResearchGate. (n.d.). Reagents and conditions (I)

- Advanced ChemBlocks. (n.d.). ethyl 2-(piperidin-2-yl)

- Google Patents. (n.d.).

- ChemInform. (2025). ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)

- ChemicalBook. (n.d.).

- Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.

- Chemical Synthesis. (n.d.). (Z)-ETHYL 2-(PIPERIDIN-2-YLIDENE)ACETATE | CAS No.25654-24-4 Synthetic Routes.

- ChemScene. (n.d.). Ethyl 2-(piperidin-2-yl)

- FINETECH INDUSTRY LIMITED. (n.d.).

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

- PubMed. (2015). Chiral Resolution, Determination of Absolute Configuration, and Biological Evaluation of (1,2-benzothiazin-4-yl)acetic Acid Enantiomers as Aldose Reductase Inhibitors.

- Sigma-Aldrich. (n.d.).

- Organic Syntheses. (n.d.).

- Royal Society of Chemistry. (n.d.). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.

- University of Illinois at Urbana-Champaign. (n.d.).

- ChemicalBook. (n.d.).

- EvitaChem. (n.d.). Buy Ethyl 2-(piperidin-1-YL)

- Wikipedia. (n.d.).

- ResearchGate. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Ethyl picolinate | CAS: 2524-52-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. benchchem.com [benchchem.com]

- 6. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of Ethyl Piperidin-2-ylacetate: A Technical Guide

Introduction

Ethyl piperidin-2-ylacetate, a substituted piperidine derivative, is a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a multitude of pharmaceuticals, prized for its favorable physicochemical properties and its capacity to interact with a diverse range of biological targets. The precise characterization of molecules like ethyl piperidin-2-ylacetate is paramount for ensuring the integrity of subsequent research and development efforts. This technical guide provides a comprehensive overview of the spectroscopic data for ethyl piperidin-2-ylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Ethyl piperidin-2-ylacetate possesses the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol .[1][2] Its structure features a piperidine ring substituted at the 2-position with an ethyl acetate group. The presence of a chiral center at the C-2 position of the piperidine ring means that this compound can exist as a racemic mixture of enantiomers.

Caption: Chemical structure of ethyl piperidin-2-ylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperidine ring and the ethyl acetate moiety.

Table 1: Predicted ¹H NMR Data for Ethyl Piperidin-2-ylacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.1 | Multiplet | 1H | Piperidine C2-H |

| ~2.9 | Multiplet | 1H | Piperidine C6-H (axial) |

| ~2.6 | Multiplet | 1H | Piperidine C6-H (equatorial) |

| ~2.4 | Multiplet | 2H | -CH₂ -COO- |

| ~1.8 | Broad Singlet | 1H | N-H |

| ~1.3 - 1.7 | Multiplet | 6H | Piperidine ring protons (C3, C4, C5) |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.[3]

Interpretation and Experimental Rationale:

-

Ethyl Group: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-O-CH₂) deshielded by the adjacent oxygen atom, and a triplet for the methyl protons (-CH₃). The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the coupling patterns of these and other signals.[3]

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The proton at C2, being adjacent to the chiral center and the acetate group, is expected to be a multiplet in the range of 3.1 ppm. The protons at C6, adjacent to the nitrogen, will also be distinct. The remaining ring protons (C3, C4, C5) will likely overlap in the upfield region.

-

NH Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of the N-H proton, as the peak would disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl Piperidin-2-ylacetate

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172 | Quaternary (C=O) | Ester carbonyl |

| ~60 | Methylene (-CH₂-) | -C H₂-O- |

| ~58 | Methine (-CH-) | Piperidine C 2 |

| ~46 | Methylene (-CH₂-) | Piperidine C 6 |

| ~41 | Methylene (-CH₂-) | -C H₂-COO- |

| ~30 | Methylene (-CH₂-) | Piperidine C 3 |

| ~25 | Methylene (-CH₂-) | Piperidine C 5 |

| ~23 | Methylene (-CH₂-) | Piperidine C 4 |

| ~14 | Methyl (-CH₃) | -O-CH₂-C H₃ |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.[3]

Interpretation and Experimental Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.

-

Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are influenced by their proximity to the nitrogen atom and the substituent. C2 and C6, being adjacent to the nitrogen, will be more downfield than C3, C4, and C5.

-

Proton Decoupling: A standard ¹³C NMR experiment is performed with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3] This allows for easier identification and counting of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Ethyl Piperidin-2-ylacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| 2940 - 2860 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

| ~1170 | Medium | C-N stretch |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.

Interpretation and Experimental Rationale:

-

N-H Stretch: The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The position of this band is sensitive to the molecular structure.

-

C-O Stretch: The C-O stretching vibrations of the ester group typically appear as strong bands in the fingerprint region (1300-1000 cm⁻¹).

-

Sample Preparation: For a liquid sample like ethyl piperidin-2-ylacetate, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl Piperidin-2-ylacetate

| m/z | Predicted Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 126 | [M - OCH₂CH₃]⁺ |

| 98 | [M - COOCH₂CH₃]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 43 | [CH₃CH₂CO]⁺ |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and should be used as a reference.

Interpretation and Experimental Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 171 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern provides clues about the structure. The loss of the ethoxy group (-OCH₂CH₃, 45 Da) would result in a fragment at m/z 126. The loss of the entire ethyl acetate side chain would lead to the piperidine ring fragment at m/z 84.

-

Ionization Method: Electron Ionization (EI) is a common technique for mass spectrometry that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[3]

Caption: Plausible mass spectrometry fragmentation pathway for ethyl piperidin-2-ylacetate.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like ethyl piperidin-2-ylacetate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of ethyl piperidin-2-ylacetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm). A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[3] Utilize proton decoupling to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, place one drop of neat ethyl piperidin-2-ylacetate onto a salt plate (e.g., KBr, NaCl). Place a second salt plate on top to create a thin liquid film.[3]

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) at 70 eV.[3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic characterization of ethyl piperidin-2-ylacetate is essential for its unambiguous identification and for ensuring its purity in research and development applications. While experimental data is not widely published, a thorough understanding of the expected NMR, IR, and MS spectral features can be derived from the analysis of structurally related compounds. This technical guide provides a detailed framework for the interpretation of such data and outlines the standard experimental protocols for their acquisition. By adhering to these principles of spectroscopic analysis, researchers can confidently utilize ethyl piperidin-2-ylacetate as a versatile building block in the synthesis of novel chemical entities.

References

-

ETHYL 2-PIPERIDINEACETATE. LookChem. Available at: [Link]

-

Ethyl piperidine-4-carboxylate. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of Ethyl Piperidin-2-ylacetate

Introduction

Ethyl piperidin-2-ylacetate is a piperidine derivative with significant potential in the pharmaceutical industry. The piperidine scaffold is a prevalent structural motif in a multitude of biologically active compounds, valued for its favorable physicochemical properties and its capacity to interact with a wide array of biological targets. The presence of both an ester functional group and a basic secondary amine within the structure of ethyl piperidin-2-ylacetate dictates its unique physicochemical characteristics, which are of paramount importance for drug development.

This technical guide provides a comprehensive exploration of the core physicochemical attributes of ethyl piperidin-2-ylacetate, with a particular focus on its solubility and chemical stability. An in-depth understanding of these parameters is a critical prerequisite for formulation design, the development of robust analytical methods, and ultimately, for ensuring the therapeutic efficacy and safety of any potential drug product. This document is intended to be a foundational resource for researchers, chemists, and drug development professionals, offering a structured framework for the systematic evaluation of this promising molecule. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies for assessing these crucial properties.

Physicochemical Properties of Ethyl Piperidin-2-ylacetate

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock upon which all further development activities are built. These properties govern everything from dissolution rate to membrane permeability and chemical reactivity. Below is a summary of the key physicochemical parameters for ethyl piperidin-2-ylacetate.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number | 2739-99-3 | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | [2] |

| Melting Point | 125 °C | [2] |

| Boiling Point | 232.8 °C at 760 mmHg | [2] |

| Density | 0.969 g/cm³ | [2] |

| pKa (predicted) | 9.77 ± 0.10 | [2] |

| LogP (predicted) | 1.0817 | [1] |

Note: Some of the data presented are predicted values and should be confirmed by experimental analysis.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasibility of various dosage forms, particularly oral and parenteral formulations. Ethyl piperidin-2-ylacetate, with its basic nitrogen, is often utilized as a hydrochloride salt to enhance its aqueous solubility. The solubility of this compound is intricately influenced by the pH of the medium, the nature of the solvent system, and the ambient temperature.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative solubility profile can be predicted. The ester group contributes to its solubility in organic solvents, while the piperidine ring, particularly when protonated at lower pH, enhances its affinity for aqueous media.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS) | Low to Moderate (pH-dependent) | Protonation of the piperidine nitrogen at acidic pH increases aqueous solubility.[3] |

| Polar Protic Solvents | Water, Ethanol, Methanol, Propylene Glycol | Soluble | The molecule can participate in hydrogen bonding.[3] |

| Polar Aprotic Solvents | Acetonitrile, DMSO, DMF | Soluble | Favorable dipole-dipole interactions are expected. |

| Non-Polar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in non-polar media. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, an equilibrium shake-flask method is the gold standard. This method determines the thermodynamic solubility of the compound and is crucial for robust formulation development.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of ethyl piperidin-2-ylacetate to vials containing a range of pharmaceutically relevant solvents and buffers.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solids.

-

Filtration: Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of ethyl piperidin-2-ylacetate using a validated analytical method, such as HPLC-UV.

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Forced Degradation Studies

Ensuring the chemical stability of an API is paramount for maintaining its potency, purity, and safety throughout its shelf life. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The primary degradation pathways for ethyl piperidin-2-ylacetate are anticipated to be hydrolysis of the ester linkage and oxidation of the secondary amine.

Hydrolytic Degradation

The ester functional group in ethyl piperidin-2-ylacetate is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the ester will likely hydrolyze to yield piperidin-2-ylacetic acid and ethanol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to form the carboxylate salt of piperidin-2-ylacetic acid and ethanol.

Caption: Hydrolytic Degradation of Ethyl Piperidin-2-ylacetate.

Oxidative Degradation

The secondary amine of the piperidine ring is a potential site for oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate this stress.

-

Oxidation of the Secondary Amine: The secondary amine can be oxidized to form various products, including the corresponding N-oxide or hydroxylamine. Further oxidation or rearrangement could lead to ring-opening products. Studies on the atmospheric photo-oxidation of piperidine initiated by OH radicals have shown that H-abstraction from both the N-H and C-H bonds can occur, leading to the formation of imines and other degradation products.[4][5]

Thermal Degradation

To assess thermal stability, the drug substance is exposed to high temperatures, both as a solid and in solution.

-

Decomposition of the Ester: The thermal decomposition of ethyl esters can proceed through a six-centered elimination reaction to produce an alkene (ethylene) and the corresponding carboxylic acid (piperidin-2-ylacetic acid).[6][7]

Photolytic Degradation

Photostability testing exposes the drug substance to a combination of visible and ultraviolet light to determine if it is light-sensitive. The piperidine ring and the ester group may be susceptible to photodegradation, potentially leading to complex radical-mediated reactions.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is crucial for generating meaningful and reproducible data.

Methodology:

-

Sample Preparation: Prepare solutions of ethyl piperidin-2-ylacetate in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance and a solution to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of ethyl piperidin-2-ylacetate and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for the identification of volatile degradation products.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV spectral scan (typically in the range of 210-220 nm for compounds lacking a strong chromophore) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

GC-MS for Degradation Product Identification

GC-MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile compounds. It can be particularly useful for identifying the structures of degradation products formed during forced degradation studies.

Illustrative GC-MS Parameters:

| Parameter | Condition |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components. |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of ethyl piperidin-2-ylacetate, with a detailed focus on its solubility and stability. The information and protocols presented herein offer a robust framework for the systematic evaluation of this promising pharmaceutical intermediate. By applying these principles and methodologies, researchers and drug development professionals can build a solid foundation for successful formulation design, analytical method development, and ultimately, the advancement of new and effective therapeutics. The experimental determination of the outlined properties is a crucial next step in the journey of this molecule from the laboratory to the clinic.

References

-

Wei, R., & Spearrin, M. (n.d.). Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. Hanson Research Group - Stanford University. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

-

Ren, W., Spearrin, M., Davidson, D. F., & Hanson, R. K. (2014). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. The Journal of Physical Chemistry A, 118(6), 914-925. [Link]

-

Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

-

Knap, H. C., & Jørgensen, S. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 121(4), 841-851. [Link]

-

Knap, H. C., & Jørgensen, S. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 1(1), 37-47. [Link]

-

ResearchGate. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl 2-[3-methyl-4-oxo-5-(1-piperidyl)thiazolidin-2-ylidene]acetate. Retrieved from [Link]

-

Vaz, A. D. N., & Coon, M. J. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of Biochemistry and Biophysics, 318(1), 19-26. [Link]

-

Rawat, S., & Rawat, S. (1976). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 41(12), 2131-2132. [Link]

-

Murali, A., & Ramachandran, R. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

-

ResearchGate. (n.d.). Oxidative degradation mechanisms for amines in flue gas capture. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of esters. Retrieved from [Link]

-

Shen, X., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]

-

El-Askary, H. I., et al. (2015). Development and Validation of a High-Performance Liquid Chromatography Method for Standardization of the Bioactive Ethyl Acetate. Zeitschrift für Naturforschung C, 70(7-8), 183-189. [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(26), 11498-11504. [Link]

-

ResearchGate. (n.d.). Flow chart for performing hydrolytic degradation. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl phenyl((2R)-piperidin-2-yl)acetate--hydrogen chloride (1/1). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Oxo(Piperidin-1-Yl)Acetate. Retrieved from [Link]

-

Al-Shehri, M. M., et al. (2016). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 54(7), 1166-1172. [Link]

-

LCGC International. (2024, June 28). Synthetic Cannabinoids Degradation Studied Using GC–MS. Retrieved from [Link]

-

Sari, Y. P., & Insanu, M. (2017). Development and Validation of HPLC Method for Determination of Andrographolide in Raw Material and Tablet of Ethyl Acetate Fractions of Andrographis paniculata. Journal of Young Pharmacists, 9(3), 355-360. [Link]

-

ResearchGate. (n.d.). Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. Retrieved from [Link]

-

Deshpande, S., et al. (2019). DEVELOPMENT AND VALIDATION OF A GRADIENT HPLC METHOD FOR QUANTIFICATION OF EDETATE DISODIUM IN LYOPHILIZED INJECTABLE DRUG PRODUCT. International Journal of Current Pharmaceutical Research, 11(3), 38-41. [Link]

-

ResearchGate. (n.d.). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

-

Universal Journal of Pharmaceutical Research. (2025, January 15). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and oxidative decomposition of ethyl acetate in sub- and super-critical water. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl Piperidin-2-ylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for ethyl piperidin-2-ylacetate, a piperidine derivative utilized in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.

Understanding the Compound: Properties and Hazard Profile

Ethyl piperidin-2-ylacetate (CAS No. 2739-99-3) is a colorless to light yellow liquid organic compound with the molecular formula C₉H₁₇NO₂. It is a key intermediate in the synthesis of various pharmaceutical agents, often valued for its role as a central nervous system stimulant. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | |

| Melting Point | 125 °C | |

| Boiling Point | 232.8 °C at 760 mmHg | |

| Flash Point | 94.6 °C | |

| Density | 0.969 g/cm³ | |

| Appearance | Colorless to light yellow liquid | |

| pKa | 9.77 ± 0.10 (Predicted) |

Hazard Identification and GHS Classification

Ethyl piperidin-2-ylacetate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding its potential dangers.

-

GHS Pictogram:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes serious eye irritation.

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

-

The primary hazards associated with this compound are its potential to cause irritation to the skin, eyes, and respiratory system, and the risk of harm if ingested or absorbed through the skin.

Prudent Handling and Storage: A Proactive Approach to Safety

The cornerstone of laboratory safety is the adoption of meticulous handling and storage practices. The following protocols are designed to minimize exposure and mitigate risks associated with ethyl piperidin-2-ylacetate.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with ethyl piperidin-2-ylacetate should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate aerosols or vapors. The goal is to maintain airborne concentrations below any established exposure limits and to prevent inhalation.

Personal Protective Equipment (PPE): Essential Barriers

The selection and consistent use of appropriate PPE is non-negotiable.

-

Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Lab Coat: A fully buttoned lab coat or a disposable gown should be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Hygienic Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperatures may vary by supplier, with some recommending 0-8 °C and protection from light. Always consult the supplier's specific recommendations.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response Protocol

A spill of ethyl piperidin-2-ylacetate should be treated as a hazardous event requiring a systematic and cautious approach.

Step-by-Step Spill Cleanup Procedure:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.

-

Assess the Spill and Don Appropriate PPE: From a safe distance, assess the extent of the spill. Before proceeding with cleanup, don the appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. If there is a risk of significant vapor inhalation, a respirator is necessary.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Work from the outside of the spill inward to prevent it from spreading.

-

Absorb the Spilled Material: Gently apply the absorbent material over the entire spill. Allow sufficient time for the liquid to be fully absorbed.

-

Collect the Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the Spill Area: Once the bulk of the spill has been removed, decontaminate the area. A solution of sodium hydroxide or another suitable alkaline cleaner can be effective in neutralizing any remaining piperidine residue. Mop the area with the cleaning solution, and then rinse thoroughly with water.

-

Dispose of Contaminated Materials: All materials used for the cleanup, including absorbent materials, contaminated PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for proper disposal.

-

Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

-

Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides, may be generated through thermal decomposition. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information: Understanding the Health Risks

While specific toxicological data for ethyl piperidin-2-ylacetate is limited, information on the parent compound, piperidine, and structurally related compounds provides valuable insight into its potential health effects.

-

Acute Toxicity: Ethyl piperidin-2-ylacetate is considered harmful if swallowed or in contact with skin. Piperidine, the parent compound, is toxic by ingestion and skin absorption.

-

Skin and Eye Irritation: The compound is a serious eye irritant and can cause skin irritation. Piperidine is known to cause severe skin and eye burns.

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.

-

Chronic Toxicity: There is limited data on the long-term effects of exposure to ethyl piperidin-2-ylacetate. For piperidine, chronic exposure may affect the liver and kidneys.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No specific data is available for ethyl piperidin-2-ylacetate. Piperidine has not shown carcinogenic activity in available studies.

Due to the lack of specific data, it is prudent to handle ethyl piperidin-2-ylacetate with the assumption that it may possess similar toxicological properties to other piperidine derivatives and to take all necessary precautions to minimize exposure.

Disposal Considerations: Environmental Responsibility

The disposal of ethyl piperidin-2-ylacetate and any contaminated materials must be conducted in compliance with all local, state, and federal regulations.

-

Waste Classification: This compound should be treated as hazardous waste.

-

Disposal Method: Arrange for disposal as special waste through a licensed disposal company. Do not dispose of down the drain or in general waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

-

Contaminated Materials: All contaminated items, including PPE, absorbent materials, and labware, must also be disposed of as hazardous waste.

Regulatory Information

While specific regulations for ethyl piperidin-2-ylacetate are not widely documented, it is important to note the regulatory status of structurally similar compounds. For example, ethylphenidate, which is ethyl 2-phenyl-2-(piperidin-2-yl)acetate, is a Schedule I controlled substance in the United States. Researchers should consult with their institution's Environmental Health and Safety (EHS) department and remain aware of any local or national regulations that may apply to piperidine derivatives.

References

- AFG Bioscience LLC. (n.d.). Safety Data Sheet: Ethyl piperidin-2-ylacetate.

- BIOSYNCE. (2025, October 15). How to deal with piperidine leakage?

-

LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]

- BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Retrieved from a technical guide on chemical disposal.

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from a generic MSDS for a similar compound.

- Crysdot LLC. (n.d.). Ethyl 2-(piperidin-3-yl)acetate hydrochloride.

- Carl R

The Ascendant Piperidine Scaffold: A Technical Guide to the Biological Activity of Ethyl Piperidin-2-ylacetate and Its Derivatives

Introduction: The Piperidine Moiety as a Cornerstone of Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance in the design of therapeutic agents.[1][3] The inherent structural features of the piperidine nucleus, including its sp3-hybridized carbons and the basic nitrogen atom, allow for three-dimensional diversity and the establishment of crucial interactions with biological targets.[3] This guide focuses on a specific, yet highly promising class of piperidine derivatives: those derived from ethyl piperidin-2-ylacetate. We will delve into their synthesis, explore their diverse biological activities, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

I. Synthesis of the Ethyl Piperidin-2-ylacetate Scaffold and Its Analogs

The synthetic accessibility of the ethyl piperidin-2-ylacetate core is a key factor driving its exploration in drug discovery. A foundational approach to this scaffold involves the reaction of piperidine with a suitable electrophile, such as ethyl α-bromophenylacetate.

Exemplary Synthetic Protocol: Synthesis of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate

This protocol describes a straightforward nucleophilic substitution to generate a derivative of ethyl piperidin-2-ylacetate.

Materials:

-

Piperidine

-

Ethyl α-bromophenylacetate

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of ethyl 2-bromo-2-phenylacetate (1.0 equivalent) in anhydrous acetonitrile, sequentially add DIPEA (1.2 equivalents) and piperidine (1.2 equivalents) at room temperature under a nitrogen atmosphere.[1]

-

Stir the resulting pale yellow solution at room temperature.[1]

-

Monitor the reaction progress by TLC using a mobile phase of petroleum ether/EtOAc (9/1).[1]

-

Upon completion of the reaction (typically after 1.5 hours, as indicated by the consumption of the starting material), the desired product, ethyl 2-phenyl-2-(piperidin-1-yl)acetate, is formed.[1]

-

The reaction mixture can then be worked up by standard procedures, including quenching, extraction, and purification by column chromatography.

II. Diverse Biological Activities of Ethyl Piperidin-2-ylacetate Derivatives

Derivatives of the ethyl piperidin-2-ylacetate scaffold have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

A. Neuroprotective and Neuro-modulatory Activities

The structural similarity of certain ethyl piperidin-2-ylacetate derivatives to known central nervous system (CNS) active agents, such as methylphenidate, has spurred investigations into their neurological effects.[4]

-

(R)-methyl 2-(piperidin-2-yl)acetate hydrochloride has been identified as a potent dopamine reuptake inhibitor, highlighting the potential of this class of compounds to modulate neurotransmitter levels.[4]

-

Recent studies on novel cinnamamide-piperidine derivatives have shown significant neuroprotective effects in in-vitro models of glutamate-induced neurotoxicity in SH-SY5Y cells.[5][6] Certain derivatives exhibited neuroprotection comparable to the positive control, Fenazinel.[5] This suggests a potential therapeutic application in conditions characterized by neuronal damage, such as stroke.[5][6]

-

Furthermore, 2,6-disubstituted piperidine alkaloids have demonstrated neuroprotective activity against paclitaxel-induced neurotoxicity, suggesting that the piperidine scaffold can be a valuable starting point for developing agents to mitigate the side effects of chemotherapy.[2]

B. Anticancer Activity

The piperidine moiety is a common feature in many anticancer agents, and derivatives of ethyl piperidin-2-ylacetate have shown promising antiproliferative effects.

-

Pyrrolo[1,2-a]quinoxaline Derivatives: A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates displayed significant cytotoxic potential against various human leukemia cell lines, including Jurkat, U266, K562, U937, and HL60.[7] Notably, some of these compounds exhibited high selectivity for leukemia cells over normal peripheral blood mononuclear cells, indicating a favorable therapeutic window.[7]

-

Benzoxazole Derivatives: Novel piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met kinases, two important targets in cancer therapy.[8] The most potent compounds in this series demonstrated strong inhibition of both kinases and selective cytotoxicity against breast cancer cells (MCF-7).[8] Mechanistic studies revealed that the lead compound induced G2/M cell-cycle arrest and apoptosis.[8]